6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one
Overview
Description
6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, also known as 6-hydroxy-3-methyl-1,3-benzoxazole (HMBO), is a natural product with a wide range of biological activities. HMBO is a structural isomer of the well-known 1,3-benzoxazole (BX), which is a common intermediate in organic synthesis. HMBO has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Ecology and Soil Organism Impact
6-Hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one and its derivatives, such as benzoxazinoids and benzoxazolinones, have been studied for their effects on soil organisms and in chemical ecology. Research has shown that these compounds and their degradation products, like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) and its derivatives, have low-risk profiles for non-target soil organisms like the collembola Folsomia candida and the carabid beetle Poecilus cupreus. These findings suggest that benzoxazinoids and their degradation products, including those structurally related to 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, do not pose significant risks to these soil organisms in field conditions (Idinger, Čoja, & Blümel, 2006).
Analytical Chemistry and Plant Metabolite Analysis
In analytical chemistry, the separation and quantitation of benzoxazin-3-ones and benzoxazolin-2-ones, which are related to 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, have been achieved using high-performance liquid chromatography (HPLC). This methodology allows the identification and quantification of these compounds in plant extracts, such as maize root extract. The technique is valuable for studying the chemical ecology of plant-root and subterranean pest interactions, providing insights into the natural roles of these compounds in plant defense mechanisms (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).
Detoxification and Plant Defense
Research on the detoxification mechanisms in plants exposed to allelochemicals like benzoxazolin-2(3H)-one (BOA) has revealed that plants can detoxify these compounds through processes such as glucosylation. This detoxification is crucial for plants to mitigate the toxic effects of allelochemicals. The transcriptional response of Arabidopsis to BOA exposure highlights the upregulation of genes associated with chemical detoxification pathways, suggesting a coordinated defense mechanism against environmental toxins and allelochemicals. Such studies provide insights into the broader applications of benzoxazinoids in plant biology and their potential agronomic uses (Baerson et al., 2005).
properties
IUPAC Name |
6-hydroxy-3-methyl-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-9-6-3-2-5(10)4-7(6)12-8(9)11/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJLVMKAXCIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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